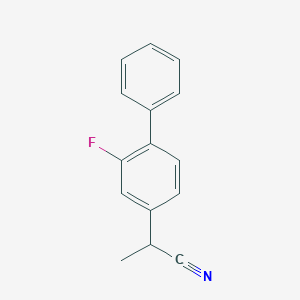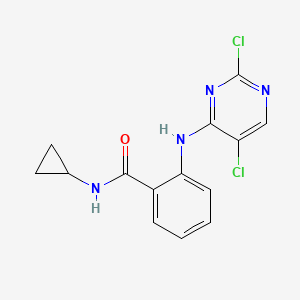
Dimethyl 5,5,5-trichloropentyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 5,5,5-trichloropentyl phosphate is an organophosphorus compound with the molecular formula C7H14Cl3O4P. It is known for its unique chemical structure, which includes a phosphate group and three chlorine atoms attached to a pentyl chain. This compound is used in various industrial and research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dimethyl 5,5,5-trichloropentyl phosphate typically involves the reaction of 5,5,5-trichloropentanol with dimethyl phosphorochloridate. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. Safety measures are also critical due to the handling of chlorinated compounds and phosphates .
Chemical Reactions Analysis
Types of Reactions: Dimethyl 5,5,5-trichloropentyl phosphate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form dimethyl phosphate and 5,5,5-trichloropentanol.
Substitution: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in aqueous solutions at elevated temperatures.
Substitution: Requires nucleophilic reagents like sodium hydroxide or potassium hydroxide, often in an organic solvent.
Major Products:
Hydrolysis: Dimethyl phosphate and 5,5,5-trichloropentanol.
Substitution: Various substituted phosphates depending on the nucleophile used.
Scientific Research Applications
Dimethyl 5,5,5-trichloropentyl phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other organophosphorus compounds.
Biology: Studied for its potential effects on biological systems, including its role as a potential inhibitor of certain enzymes.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of flame retardants and plasticizers due to its stability and reactivity.
Mechanism of Action
The mechanism of action of dimethyl 5,5,5-trichloropentyl phosphate involves its interaction with biological molecules, particularly enzymes. It can act as an inhibitor by binding to the active site of enzymes, thereby preventing their normal function. This interaction is often mediated through the phosphate group, which can form strong bonds with the enzyme’s active site residues .
Comparison with Similar Compounds
Dimethyl phosphate: A simpler compound with similar reactivity but lacking the chlorinated pentyl chain.
Trimethyl phosphate: Another organophosphorus compound with three methyl groups attached to the phosphate.
Triphenyl phosphate: A more complex compound with three phenyl groups attached to the phosphate.
Uniqueness: Dimethyl 5,5,5-trichloropentyl phosphate is unique due to the presence of the 5,5,5-trichloropentyl chain, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity and stability .
Properties
CAS No. |
34569-08-9 |
|---|---|
Molecular Formula |
C7H14Cl3O4P |
Molecular Weight |
299.5 g/mol |
IUPAC Name |
dimethyl 5,5,5-trichloropentyl phosphate |
InChI |
InChI=1S/C7H14Cl3O4P/c1-12-15(11,13-2)14-6-4-3-5-7(8,9)10/h3-6H2,1-2H3 |
InChI Key |
XPBKIUREAKCOBM-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(OC)OCCCCC(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


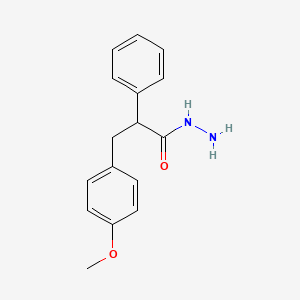
![Benzyl 5-bromo-2-cyclopropylspiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13972027.png)
![1-Oxa-6-azaspiro[2.5]octa-4,7-diene-4-carboxamide](/img/structure/B13972028.png)
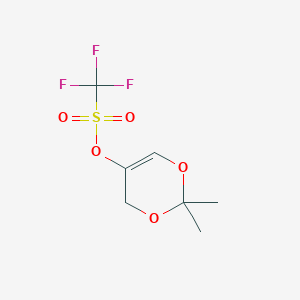
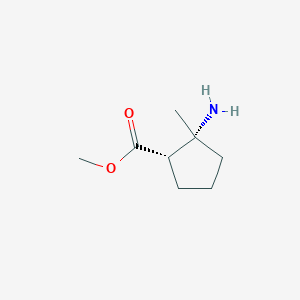
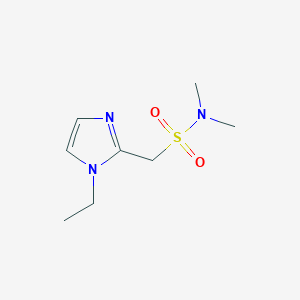
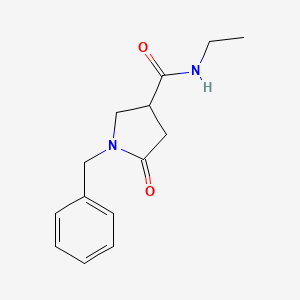
![2-Ethyl-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13972062.png)
![6-(1-Hydroxy-1,3-dihydro-benzo[c][1,2]oxaborol-5-yloxy)-2-methoxy-nicotinonitrile](/img/structure/B13972069.png)
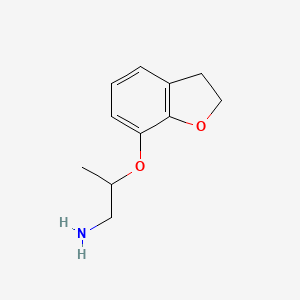
![tert-butyl (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)carbamate](/img/structure/B13972078.png)
![(6-Methyl-6-azaspiro[3.4]octan-2-yl)methanol](/img/structure/B13972081.png)
